2-(2,3-Dichlorobenzoyl)-5-methylpyridine
Overview
Description
2-(2,3-Dichlorobenzoyl)-5-methylpyridine is a chemical compound. It is related to 2,3-dichlorobenzoic acid, which is an intermediate of the lamotrigine drug substance . Lamotrigine is a medication used in the treatment of epilepsy and bipolar disorder.
Synthesis Analysis
The synthesis of related compounds has been studied. For example, a gradient reversed-phase liquid chromatography method has been developed for the separation and determination of 2,3-dichlorobenzoic acid and its regio isomers . This method was used for quality assurance and monitoring the synthetic reactions involved in the process development of lamotrigine . Another study reported a similar method for the separation and determination of 2,3-dichlorobenzoyl cyanide and its regio isomers, which is an intermediate of lamotrigine .Molecular Structure Analysis
The molecular formula of 2,3-dichlorobenzoyl chloride, a related compound, is C7H3Cl3O . Its average mass is 209.457 Da and its monoisotopic mass is 207.924942 Da .Chemical Reactions Analysis
The chemical reactions involving 2,3-dichlorobenzoic acid and its associated regio isomers have been analyzed using a validated liquid chromatography method . This method was used to monitor the synthetic reactions involved in the process development of lamotrigine .Scientific Research Applications
Synthesis and Antitumor Activity
A study conducted by Grivsky et al. (1980) focused on the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound related to 2-(2,3-Dichlorobenzoyl)-5-methylpyridine. This compound demonstrated potent inhibitory effects on mammalian dihydrofolate reductase and showed significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential in antitumor applications (Grivsky et al., 1980).
Preparation and Purification for Pharmaceutical Use
Su Li (2005) explored the extraction and purification of 2-Chloro-5-trichloromethylpyridine, which is closely related to the chemical . This research is pertinent for the manufacturing of medicines and pesticides, emphasizing the compound's significance in pharmaceutical and agricultural sectors (Su Li, 2005).
Photodimerization Research
Taylor and Kan (1963) investigated the photodimerization of 2-aminopyridines, including compounds structurally similar to this compound. This study sheds light on the unique chemical properties and potential applications of these compounds in fields like photochemistry and molecular synthesis (Taylor & Kan, 1963).
Development of Pesticides
Yang Yi (2005) discussed the synthesis routes of various 3-methylpyridine derivatives, including compounds related to this compound. The application of these derivatives as intermediates in pesticide development was highlighted, indicating the compound's relevance in the development of new agricultural chemicals (Yang Yi, 2005).
Safety and Hazards
While specific safety and hazard information for 2-(2,3-Dichlorobenzoyl)-5-methylpyridine is not available, related compounds such as 2,3-dichlorobenzoyl chloride are known to be hazardous. They can cause skin burns and eye damage . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Properties
IUPAC Name |
(2,3-dichlorophenyl)-(5-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-11(16-7-8)13(17)9-3-2-4-10(14)12(9)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLOLUUJKOMRKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222476 | |
Record name | (2,3-Dichlorophenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-76-6 | |
Record name | (2,3-Dichlorophenyl)(5-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dichlorophenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.